molecular formula C21H19N3O2S B1662975 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide CAS No. 10179-57-4

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B1662975
CAS RN: 10179-57-4
M. Wt: 377.5 g/mol
InChI Key: OPPCVEVPKHRJNY-UHFFFAOYSA-N
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Description

“4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide” is a pyrazoline derivative . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities . They are heterocyclic chemical compounds with a natural or synthetic origin .

Scientific Research Applications

Synthesis and Bioactivity

A study focused on the synthesis and evaluation of compounds similar to 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, revealing their potential in inhibiting carbonic anhydrase (CA) and showing cytotoxic effects. These compounds demonstrated significant selectivity and potency in tumor selectivity and carbonic anhydrase inhibition, making them promising candidates for the development of novel anticancer agents (Gul et al., 2016).

Anticancer Potential

Another research synthesized a variant of this compound and investigated its potential as an anti-breast cancer agent. The study involved molecular docking and dynamic studies, indicating that the synthesizedcompound had binding energy similar to doxorubicin, a known anticancer drug. This suggests its potential development as an anti-breast cancer agent (Putri et al., 2021).

Molecular Docking Studies

A study focused on the molecular docking of a similar compound, revealing its binding energy and spatial arrangement, which were found to be similar to doxorubicin. This supports its potential use in anti-breast cancer therapy, showing promise for further development (Putri et al., 2021).

Enzyme Inhibition

Research on variants of this compound showed significant inhibitory effects on carbonic anhydrase I and II isoenzymes. This indicates their potential as lead compounds for detailed studies on carbonic anhydrase inhibition, which is vital for various physiological functions (Gul et al., 2016).

Multi-Target Inhibitor Potential

A novel series of compounds, structurally related to 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, showed significant inhibitory profile against human carbonic anhydrase I and II and acetylcholinesterase enzymes. This suggests their potential as multi-target agents in therapeutic applications (Yamali et al., 2020).

Antimicrobial Activities

Compounds structurally similar to 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial activities. These studies have shown that these compounds exhibit notable efficacy against various bacteria and fungi, indicating their potential in the development of new antimicrobial agents (Chundawat et al., 2016).

Antitumor Evaluation

Further studies have explored the antitumor activities of related compounds, revealing promising broad-spectrum antitumor activity against several cancer cell lines. These findings highlight the potential of these compounds in cancer therapy, particularly due to their growth inhibitory and cytotoxic potentials (Rostom, 2006).

properties

IUPAC Name

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPCVEVPKHRJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
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4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
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4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Reactant of Route 4
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Reactant of Route 5
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Reactant of Route 6
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Citations

For This Compound
3
Citations
HI Gul, E Mete, P Taslimi, I Gulcin… - Journal of enzyme …, 2017 - Taylor & Francis
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides (9–16) were successfully synthesized and their chemical structures were confirmed by 1 H …
Number of citations: 100 www.tandfonline.com
R Fioravanti, N Desideri, A Carta, EM Atzori… - European Journal of …, 2017 - Elsevier
By the antiviral screening of an in house library of pyrazoline compounds, 4-(3-(4-phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (5a) was identified as a …
Number of citations: 17 www.sciencedirect.com
TD Thach, TTV Le, HTA Nguyen, CH Dang… - Journal of the Serbian …, 2020 - shd-pub.org.rs
Two series of sulfonamides were synthesized from 4-hydrazinylbenzenesulfonamide as the key starting material. 1, 3, 5-Triarylpyrazoline sulfonamides (2a–i) were obtained by …
Number of citations: 2 shd-pub.org.rs

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